Chlorofluoromethane

Vue d'ensemble

Description

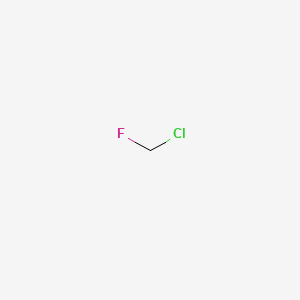

Chlorofluoromethane, also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) with the formula CH2ClF . It is a colorless, odorless, and flammable gas . It is a gaseous mixed halomethane .

Synthesis Analysis

Chlorofluoromethane is a derivative of methane and ethane, where the hydrogen atoms are completely substituted with both fluorine and chlorine atoms . It is a class II ozone-depleting substance and its production and import were banned on 1 January 2015 .Molecular Structure Analysis

The molecular structure of Chlorofluoromethane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 4 bonds, including 2 non-H bonds . Its crystal structure is monoclinic with space group P21 and lattice constants a = 6.7676, b = 4.1477, c = 5.0206, β = 108.205° .Chemical Reactions Analysis

Chlorofluoromethane can undergo pyrolysis in a mixture with dichlorofluoromethane to produce hexafluorobenzene . The reaction is as follows: 3 CHCl2F + 3 CH2ClF → C6F6 + 9 HCl .Physical And Chemical Properties Analysis

Chlorofluoromethane has a molar mass of 68.48 g/mol . It is a gas with a density of 1.271 kg/m3 at 20 °C . It has a melting point of -133.0 °C and a boiling point of -9.1 °C . It is characterized by high vapor pressure and density, and low viscosity, surface tension, refractive index, and solubility .Applications De Recherche Scientifique

Refrigerants and Cooling Systems

Chlorofluoromethane was historically used as a refrigerant due to its low boiling point and heat-absorbing properties. However, its production and import were banned under the Montreal Protocol in 2015 due to its ozone-depleting potential . Researchers continue to study alternative refrigerants with lower environmental impact.

Material Science and Crystallography

The crystal structure of chlorofluoromethane is monoclinic, with lattice constants and space group parameters. Researchers use neutron powder-profile studies to investigate its structural properties . Understanding its crystal lattice aids in material design and characterization.

Environmental Impact Assessment

Researchers compare chlorofluoromethane’s environmental impact (e.g., ozone depletion potential) with other compounds. For instance, its global warming potential (GWP) is significantly lower than that of sulfur hexafluoride (SF₆), making it a potential substitute in certain applications .

Safety and Hazards

Mécanisme D'action

Target of Action

Chlorofluoromethane, also known as Freon 31 or HCFC 31, is a hydrochlorofluorocarbon (HCFC) with the formula CH2ClF . It is a colorless, odorless, flammable gas . The primary targets of chlorofluoromethane are the atmospheric molecules, specifically ozone . It is a class II ozone-depleting substance .

Mode of Action

Chlorofluoromethane interacts with its targets primarily through its strong infrared absorption bands between 9 to 12 µm . These wavelengths are where the atmosphere is relatively transparent, allowing chlorofluoromethane to have a significant direct contribution to the greenhouse effect . It also interacts with the outer surface of pristine single-layer boron nitride nanosheets (BNNS), as well as its aluminum (Al)– and gallium (Ga)–doped structures .

Biochemical Pathways

The climatic impact of chlorofluoromethane proceeds through a variety of pathways, making its evaluation more complex and uncertain than for other trace gases . Its impact on the stratospheric ozone layer is significant, leading to a depletion of stratospheric O3 concentrations by an average of 15% – 20% if the present rates of release of chlorofluoromethane are continued .

Pharmacokinetics (ADME)

It is known that chlorofluoromethane is a gas at room temperature, suggesting that it would be rapidly absorbed and distributed in the body if inhaled .

Result of Action

The molecular and cellular effects of chlorofluoromethane’s action are primarily related to its impact on the environment. Its interaction with atmospheric molecules leads to the depletion of the ozone layer . This has significant downstream effects, including changes in the radiation budget and surface temperature of the earth .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of chlorofluoromethane. Its atmospheric destruction is slow and takes place essentially in the stratosphere . With present release rates, the tropospheric concentration of chlorofluoromethane is expected to increase until a steady state is reached . The overall effect, direct and O3 mediated, on the surface temperature is a small warming of 0.15 K with an uncertainty range of 0-0.6 K .

Propriétés

IUPAC Name |

chloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClF/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCDCDSDNJVCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClF | |

| Record name | chlorofluoromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020305, DTXSID10424071 | |

| Record name | Chlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [SynQuest Laboratories MSDS] | |

| Record name | Chlorofluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

593-70-4, 1691-88-9, 220437-77-4 | |

| Record name | Chlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorofluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon chloride fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How do chlorofluoromethanes (CFMs) like CH₂ClF impact stratospheric ozone?

A1: CFMs, including CH₂ClF, are relatively inert in the troposphere but can reach the stratosphere. [] In the stratosphere, UV radiation breaks down CFMs, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone (O₃) through a chain reaction, leading to ozone depletion. []

Q2: Are there differences in ozone depletion potential among CFMs?

A2: Yes, the ozone depletion potential varies among different CFMs. For instance, calculations suggest that while continuous release of CF₂Cl₂ (CFC-12) at 1973 rates could lead to a 16% decrease in stratospheric ozone, a similar scenario with CH₂ClF would likely have a smaller effect. [, ]

Q3: How do increasing CO₂ levels interact with CFMs in terms of their effect on ozone?

A4: Models incorporating both CO₂ and CFM release scenarios show a complex relationship impacting ozone levels. Increased CO₂ can lead to tropospheric warming and increased water vapor, influencing ozone levels in the troposphere. [] This interplay highlights the interconnectedness of atmospheric components.

Q4: How are chlorofluoromethanes distributed in the ocean?

A5: Studies in the North Pacific Ocean show that chlorofluoromethanes like CH₂ClF and CF₂Cl₂ decrease exponentially with depth, indicating their transport and mixing within the ocean. [] These distributions can be used to study ocean ventilation and mixing processes. [, , , ]

Q5: What is the molecular formula and weight of chlorofluoromethane?

A6: The molecular formula is CH₂ClF, and its molecular weight is 86.47 g/mol. []

Q6: Is there spectroscopic data available for chlorofluoromethane?

A7: Yes, the infrared spectrum of CH₂ClF has been extensively studied and characterized, revealing 25 bands attributed to fundamental, harmonic, and combination vibrations. [] Further analysis using high-resolution grating instruments has provided detailed information on rotational line separation within specific bands. []

Q7: Have there been neutron diffraction studies on chlorofluoromethane?

A8: Yes, neutron powder-profile studies at low temperatures (30 K and 100 K) have determined the crystal structure of CH₂ClF. [] These studies revealed a monoclinic crystal system (space group P2₁) with weak hydrogen bonds forming zigzag chains. []

Q8: What computational methods have been used to study chlorofluoromethane?

A9: Several computational chemistry methods have been employed. For instance, ab initio calculations using the G2, G2(MP2), CBS-4, CBS-Q, and BAC-MP4 methods, along with bond additivity corrections, have been used to estimate the enthalpy of formation of CH₂ClF and other related chlorofluorocarbons. []

Q9: How does the molecular structure of chlorofluoromethanes influence their properties?

A10: The substitution of hydrogen atoms with halogens (chlorine and fluorine) in chlorofluoromethanes influences their chemical properties. For instance, theoretical analysis of atomic charge fluxes during bond stretching shows that the covalent character of C–H, C–Cl, and C–F bonds is affected by the electronegativity of these substituents. []

Q10: What are the implications of chlorofluoromethane degradation?

A12: Understanding the biodegradation of CFMs is crucial for assessing their environmental fate and persistence. [] Additionally, exploring the potential of methanotrophs as bioremediation agents for CFM contamination warrants further investigation.

Q11: What analytical methods are used to quantify chlorofluoromethanes in the environment?

A13: Gas chromatography coupled with electron capture detection (GC-ECD) is a commonly used technique for quantifying trace amounts of chlorofluoromethanes in air and water samples. [, ] Grab-sampling systems, deployed on balloons, are used to collect air samples from different altitudes, which are then analyzed for CFMs and other trace gases. []

Q12: What are the applications of chlorofluoromethane tracers?

A14: Chlorofluoromethanes, due to their inert nature and known atmospheric history, are useful as transient tracers in oceanographic studies. [, , ] By measuring their concentrations at different depths and locations, researchers can gain insights into ocean circulation patterns, mixing processes, and deep water ventilation. [, , , ]

Q13: Are there any alternatives to using chlorofluoromethanes?

A15: Due to their environmental impact, research is ongoing to find suitable alternatives to chlorofluoromethanes for various applications. These alternatives need to possess similar desirable properties while having minimal environmental impact. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)

![(2S)-5-amino-2-[(3,4-dioxocyclohexa-1,5-dien-1-yl)amino]-5-oxopentanoic acid](/img/structure/B1204173.png)

![methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1204179.png)